21-Deacetoxy deflazacort

Descripción

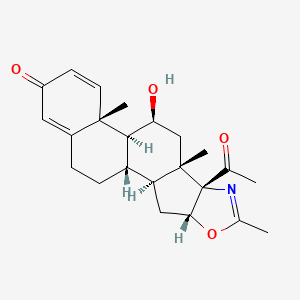

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXBQVUVGNOKK-AAZVSSJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13649-88-2 | |

| Record name | (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 21-Deacetoxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deflazacort (B1670188) is a synthetic corticosteroid prodrug that undergoes rapid conversion in the body to its pharmacologically active metabolite, 21-Deacetoxy deflazacort (also known as 21-desacetyl deflazacort). This active moiety exerts potent anti-inflammatory and immunosuppressive effects, forming the basis of its therapeutic utility in a range of inflammatory and autoimmune conditions. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic signaling cascades. Quantitative data on receptor binding and functional activity are presented, alongside detailed protocols for key experimental assays used in its characterization. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important therapeutic agent.

Introduction

Deflazacort is an oxazoline (B21484) derivative of prednisolone (B192156).[1] Following oral administration, it is readily absorbed and rapidly metabolized by plasma esterases to its active form, this compound.[2][3] This active metabolite is responsible for the therapeutic effects of the drug.[2] The primary mechanism of action of this compound is through its function as a glucocorticoid receptor (GR) agonist.[4][5] Its interaction with the GR initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to the suppression of inflammation and the immune response.[2]

Pharmacodynamics: Interaction with the Glucocorticoid Receptor

The biological activity of this compound is initiated by its binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus, where it modulates gene expression.

Glucocorticoid Receptor Binding Affinity

This compound has been shown to bind to the human glucocorticoid receptor with high affinity. In competitive binding assays, it effectively displaces radiolabeled dexamethasone (B1670325) from the receptor.[6] While some studies suggest it is less active than prednisolone in its binding to the GR, it is reported to 'stabilize' the resulting steroid-receptor complex more effectively in certain tissues.[6][7]

| Parameter | Value | Cell Line/System | Reference |

| Ki | 10 nM | IM-9 cell cytosol | [8] |

| IC50 | ~60-68 nM | Hippocampus and liver (4 times higher than dexamethasone's IC50 of 15-17 nM) | [7][9] |

Glucocorticoid Receptor Transactivation

Upon binding to this compound, the glucocorticoid receptor translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes with anti-inflammatory properties.

| Parameter | Value | Assay System | Reference |

| EC50 | 4.37 nM | In vitro luciferase gene reporter transactivation assay (human glucocorticoid receptor) | [8] |

Genomic Mechanism of Action

The genomic effects of this compound are mediated by the modulation of gene transcription and are responsible for the majority of its long-term anti-inflammatory and immunosuppressive actions.[10]

Transactivation of Anti-Inflammatory Genes

The activated GR, complexed with this compound, directly binds to GREs to increase the transcription of anti-inflammatory proteins. This process is a cornerstone of its therapeutic efficacy.

Transrepression of Pro-inflammatory Transcription Factors

A significant component of the anti-inflammatory action of this compound involves the repression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression can occur through several mechanisms, including direct protein-protein interactions between the GR and these transcription factors, thereby preventing them from binding to their DNA response elements and activating pro-inflammatory gene expression.

Non-Genomic Mechanism of Action

In addition to the well-established genomic effects, glucocorticoids can also elicit rapid, non-genomic effects that do not directly involve gene transcription.[10] These effects are typically mediated through physicochemical interactions with cellular membranes or via membrane-bound and cytosolic glucocorticoid receptors.[11][12] While specific studies on the non-genomic actions of this compound are limited, it is presumed to share these mechanisms with other glucocorticoids. These rapid signaling events can involve the modulation of various kinase cascades, such as the MAPK and PI3K/Akt pathways.[13]

Comparative Potency

The anti-inflammatory potency of this compound has been compared to other corticosteroids in various studies. It is generally considered to be less potent than prednisone (B1679067) on a milligram-to-milligram basis.

| Comparison | Potency Ratio (deflazacort:other) | Indication | Reference |

| vs. Prednisolone | ~1.2:1 | Rheumatoid arthritis, juvenile chronic arthritis, nephrotic syndrome | [5][14] |

| vs. Prednisolone | ~1.4:1 | Asthma, polymyalgia rheumatica | [5] |

| vs. Methylprednisolone | 1.875:1 | Inflammatory arthropathies | [2] |

Experimental Protocols

The characterization of the mechanism of action of this compound relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Methodology:

-

Preparation of Cytosol Extract: Prepare a cytosol extract containing glucocorticoid receptors from a suitable cell line (e.g., IM-9) or tissue.

-

Incubation: Incubate the cytosol extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for GR Transactivation

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the glucocorticoid receptor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, A549) and transiently or stably transfect them with two plasmids: one expressing the human glucocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a reference agonist (e.g., dexamethasone).

-

Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to investigate the interaction of proteins with DNA in the natural chromatin context of the cell. This can be used to identify the specific genomic loci where the this compound-activated glucocorticoid receptor binds.

Methodology:

-

Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. The antibody-receptor-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

This compound, the active metabolite of deflazacort, is a potent glucocorticoid receptor agonist. Its mechanism of action is multifaceted, involving both genomic and non-genomic pathways. The primary therapeutic effects are a consequence of the genomic actions, which involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. This leads to a broad suppression of the inflammatory and immune responses. A thorough understanding of its molecular pharmacology, supported by quantitative data and detailed experimental methodologies, is crucial for its continued development and optimal clinical use. Further research into the specific gene targets and non-genomic signaling pathways will continue to refine our understanding of this important therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 13. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of 21-Deacetoxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deacetoxy deflazacort (B1670188), with the chemical name (11β,16β)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a crucial intermediate in the synthesis of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] The synthesis of this complex steroidal molecule involves a multi-step pathway, often commencing from readily available steroid precursors. This guide details a plausible and efficient synthetic route, compiling data from various sources to provide a comprehensive overview for research and development purposes.

The synthesis of 21-Deacetoxy deflazacort can be approached through various routes. A common strategy involves the construction of the characteristic [17,16-d]oxazoline ring onto a modified pregnane (B1235032) skeleton. This is typically achieved by the ring-opening of a 16α,17α-epoxy intermediate with ammonia (B1221849), followed by cyclization. The introduction of the 11β-hydroxyl group and the 1,4-diene functionality in ring A are also critical transformations that are often accomplished using microbial fermentation, a technique widely employed in industrial steroid synthesis for its high regio- and stereoselectivity.

This document outlines a five-step synthesis pathway starting from 16-Dehydropregnenolone Acetate (B1210297) (16-DPA), a common steroidal raw material. Each step is described with a detailed experimental protocol, and relevant quantitative data is summarized in tabular format.

Synthesis Pathway Overview

The overall synthetic pathway from 16-Dehydropregnenolone Acetate to this compound is depicted in the following workflow diagram.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols and Data

Step 1: Epoxidation of 16-Dehydropregnenolone Acetate (16-DPA)

This initial step involves the stereoselective epoxidation of the 16,17-double bond of 16-DPA to form 16α,17α-Epoxypregnenolone Acetate. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve 16-Dehydropregnenolone Acetate (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the mixture with CH2Cl2.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na2SO4) and evaporate the solvent under reduced pressure.

-

Recrystallize the solid residue from a suitable solvent such as ethyl acetate to yield the pure 16α,17α-Epoxypregnenolone Acetate.

| Parameter | Value/Condition | Reference |

| Starting Material | 16-Dehydropregnenolone Acetate | Analogous reactions[2] |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | Analogous reactions[2] |

| Solvent | Dichloromethane (CH2Cl2) | Analogous reactions[2] |

| Temperature | 0 °C to Room Temperature | Analogous reactions[2] |

| Reaction Time | 16 hours | Analogous reactions[2] |

| Yield | ~47% (for a similar epoxidation) | [2] |

Step 2: Dehydrogenation and Deacetylation

This step introduces the 1,4-diene system in ring A and simultaneously removes the acetyl protecting group at C3. This is efficiently achieved through microbial transformation using Arthrobacter simplex.

Experimental Protocol:

-

Prepare a suitable fermentation medium and inoculate with a culture of Arthrobacter simplex.

-

Incubate the culture under optimal growth conditions (e.g., 28-30 °C, with aeration).

-

Prepare a solution of 16α,17α-Epoxypregnenolone Acetate in a water-miscible solvent (e.g., ethanol (B145695) or dimethylformamide).

-

Add the substrate solution to the microbial culture.

-

Continue the incubation and monitor the biotransformation by extracting samples and analyzing via HPLC or TLC.

-

Once the conversion is complete, extract the product from the fermentation broth using an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography to obtain 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione.

| Parameter | Value/Condition | Reference |

| Substrate | 16α,17α-Epoxypregnenolone Acetate | Analogous biotransformations |

| Microorganism | Arthrobacter simplex | Analogous biotransformations |

| Process | Microbial Dehydrogenation | Analogous biotransformations |

| Product | 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione | Analogous biotransformations |

| Yield | Typically high for microbial dehydrogenations | General knowledge |

Step 3: 11β-Hydroxylation

The introduction of the 11β-hydroxyl group is a key step, often accomplished with high stereoselectivity using microbial hydroxylation. Fungi such as Cunninghamella blakesleeana are known to effectively catalyze this reaction.

Experimental Protocol:

-

Cultivate Cunninghamella blakesleeana in a suitable fermentation medium.

-

Add a solution of 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione in a suitable solvent to the culture.

-

Incubate the fermentation with agitation for several days, monitoring the hydroxylation process by chromatographic methods.

-

After completion, extract the hydroxylated product from the broth with an organic solvent.

-

Purify the crude product by column chromatography to yield 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione.

| Parameter | Value/Condition | Reference |

| Substrate | 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione | Analogous biotransformations |

| Microorganism | Cunninghamella blakesleeana | Analogous biotransformations |

| Process | 11β-Hydroxylation | Analogous biotransformations |

| Product | 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione | Analogous biotransformations |

| Yield | Variable, dependent on fermentation conditions | General knowledge |

Step 4: Aminolysis of the Epoxide Ring

The epoxide ring is opened by reaction with ammonia to form the key 17α-amino-16α-hydroxy intermediate.

Experimental Protocol:

-

Dissolve 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione in a mixed solvent of dimethylformamide (DMF) and chloroform.

-

Pass ammonia gas through the solution at a controlled temperature of 30-40 °C for 16-18 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

After the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

-

The resulting crude 11β,16α-Dihydroxy-17α-amino-pregna-1,4-diene-3,20-dione is typically used in the next step without extensive purification.

| Parameter | Value/Condition | Reference |

| Starting Material | 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione | Patent CN106008660A (on a similar substrate) |

| Reagent | Ammonia | Patent CN106008660A |

| Solvent | DMF/Chloroform | Patent CN106008660A |

| Temperature | 30-40 °C | Patent CN106008660A |

| Reaction Time | 16-18 hours | Patent CN106008660A |

| Yield | High conversion is expected | Patent CN106008660A |

Step 5: Oxazoline Ring Formation

The final step involves the cyclization of the amino-alcohol intermediate with acetic anhydride to form the desired 2'-methyl-oxazoline ring of this compound.

Experimental Protocol:

-

Dissolve the crude 11β,16α-Dihydroxy-17α-amino-pregna-1,4-diene-3,20-dione from the previous step in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Stir the reaction mixture at 30-40 °C for 6-8 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

| Parameter | Value/Condition | Reference |

| Starting Material | 11β,16α-Dihydroxy-17α-amino-pregna-1,4-diene-3,20-dione | Patent CN106008660A (on a similar substrate) |

| Reagents | Acetic Anhydride, Sulfuric Acid (catalyst) | Patent CN106008660A |

| Solvent | Glacial Acetic Acid | Patent CN106008660A |

| Temperature | 30-40 °C | Patent CN106008660A |

| Reaction Time | 6-8 hours | Patent CN106008660A |

| Product | This compound | Patent CN106008660A |

| Yield | High yield is expected for the cyclization step | Patent CN106008660A |

Conclusion

The synthesis of this compound is a challenging yet well-documented process in the field of steroid chemistry. The pathway presented here, starting from 16-DPA, leverages a combination of classical organic reactions and efficient biocatalytic transformations. This integrated approach allows for the stereoselective and regioselective introduction of key functional groups, leading to the efficient construction of this complex intermediate. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Deflazacort and related steroidal drugs. Further optimization of each step may be necessary to adapt the synthesis for large-scale production.

References

Navigating the Solubility Landscape of 21-Deacetoxy Deflazacort: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 21-Deacetoxy deflazacort (B1670188), a key metabolite of the corticosteroid deflazacort. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, outlines experimental protocols for solubility determination, and visualizes its primary mechanism of action.

Core Topic: Solubility of 21-Deacetoxy Deflazacort

This compound, an active metabolite of deflazacort, exhibits solubility properties characteristic of its steroidal structure. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, its solubility profile is expected to be similar to its parent compound, deflazacort. It is known to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and is also soluble in chloroform (B151607) and dichloromethane.[1]

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound remain to be broadly published. However, data for the parent compound, deflazacort, can serve as a valuable reference point for formulation development and experimental design. The following table summarizes the known solubility of deflazacort in various common organic solvents.

| Solvent | Solubility (approximate) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol | ~1 mg/mL |

Note: This data is for the parent compound, deflazacort, and should be used as an estimation for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is required. A common and reliable method involves the use of UV/Vis spectrophotometry to determine the concentration of the dissolved compound in a saturated solution.

Protocol: Determination of Solubility by UV/Vis Spectrophotometry

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials:

-

This compound (pure compound)

-

Selected organic solvent (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Spectrophotometer (UV/Vis)

-

Quartz or appropriate solvent-resistant cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer and shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax for the parent compound deflazacort is approximately 242 nm and can be used as a starting point.[2]

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the saturation solubility of this compound in the solvent.

-

This protocol provides a framework for the accurate determination of the solubility of this compound in various organic solvents, which is a critical parameter for its handling, formulation, and in vitro testing.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a corticosteroid, this compound exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR triggers a signaling cascade that ultimately modulates the transcription of target genes.

The diagram above illustrates the key steps in the glucocorticoid receptor signaling pathway. This compound enters the cell and binds to the inactive glucocorticoid receptor complex in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the formation of an active GR. The active GR then translocates to the nucleus and dimerizes. The GR dimer can then bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins. Additionally, the GR dimer can repress the transcription of genes that code for pro-inflammatory proteins, contributing to its overall therapeutic effect.

References

The Crucial Role of 21-Deacetoxy Deflazacort in the Synthesis of Deflazacort: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 21-deacetoxy deflazacort (B1670188), also known as 21-desacetyl deflazacort, as a key intermediate in the chemical synthesis of the corticosteroid deflazacort. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for the final acetylation step, and quantitative data to support process optimization and development.

Introduction

Deflazacort is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its synthesis involves a multi-step process, with the final and critical step being the introduction of an acetyl group at the C21 position. The immediate precursor in this transformation is (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, a compound referred to herein as 21-deacetoxy deflazacort or 21-desacetyl deflazacort. The efficiency and purity of this final acetylation step are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of deflazacort from its 21-deacetoxy intermediate is a targeted acetylation reaction. This transformation is crucial for the biological activity of the final drug product. The general scheme for this conversion is outlined below.

Caption: Final acetylation step in Deflazacort synthesis.

Experimental Protocols

The following section provides a detailed experimental protocol for the acetylation of this compound to deflazacort, based on established and patented methodologies.[1]

Acetylation of (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

Materials:

-

(11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (this compound)

-

Acetic anhydride

-

4-(N,N-dimethylamino)pyridine (4-DMAP)

-

Ethyl acetate (B1210297)

-

Water

-

Petroleum ether

-

Silica (B1680970) gel for thin-layer chromatography (TLC)

-

Eluent for TLC: Chloroform/Methanol (9/1 v/v)

Procedure:

-

A solution of (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (10 g, 0.025 mol) is prepared in 300 ml of ethyl acetate containing 4.5 g (0.25 mol) of water.

-

The solution is stirred and cooled to a temperature of 5°C.

-

To this solution, 3.32 ml (0.035 mol) of acetic anhydride and 0.2 g (0.0016 mol) of 4-(N,N-dimethylamino)pyridine are added.

-

The reaction progress is monitored by TLC on silica gel using a chloroform/methanol (9/1) mixture as the eluent.

-

The reaction is considered complete after approximately 6 hours.

-

Upon completion, petroleum ether is added to the reaction mixture to precipitate the product.

-

The precipitate is washed three times with ether and then collected by filtration to yield deflazacort.

Quantitative Data

The yield and purity of the final product are critical parameters in pharmaceutical manufacturing. The following table summarizes the quantitative data for the acetylation reaction described above.

| Parameter | Value | Reference |

| Starting Material | (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [1] |

| Molar Ratio (Starting Material:Acetic Anhydride:4-DMAP) | 1 : 1.4 : 0.064 | [1] |

| Solvent System | Ethyl acetate / Water | [1] |

| Reaction Temperature | 5°C | [1] |

| Reaction Time | ~6 hours | [1] |

| Product Yield | Not explicitly stated in the provided abstract, but the process is described as advantageous. | |

| Product Purity | High, as determined by TLC. | [1] |

Logical Workflow for Deflazacort Synthesis from a Precursor

The overall synthesis of deflazacort often starts from more readily available steroid precursors. A representative logical workflow is depicted below, highlighting the key transformations leading to the final product.

Caption: Logical workflow of Deflazacort synthesis.

Conclusion

The conversion of this compound to deflazacort via acetylation is a synthetically elegant and crucial final step in the manufacturing of this important corticosteroid. The use of a well-defined protocol with controlled reaction conditions, including the appropriate choice of catalyst and solvent system, is essential for achieving high yield and purity of the final drug substance. This guide provides the necessary technical details to aid researchers and drug development professionals in understanding and implementing this key synthetic transformation.

References

molecular structure and CAS number for 21-Deacetoxy deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deacetoxy deflazacort (B1670188) is a key synthetic intermediate in the manufacturing of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2][3] Deflazacort itself is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort.[4] Understanding the characteristics and synthesis of intermediates like 21-Deacetoxy deflazacort is crucial for the efficient and controlled production of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the molecular structure, CAS number, and other key technical data for this compound.

Molecular Structure and Physicochemical Properties

This compound is a steroid derivative with a complex polycyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13649-88-2 | [2][3][5][6][7][8][9] |

| Molecular Formula | C23H29NO4 | [2][3][5][6][7][10][11] |

| Molecular Weight | 383.48 g/mol | [2][3][5][10][11] |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | [11] |

| Synonyms | (11β,16β)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, Desacetoxy Deflazacort | [2][3][7][8][9] |

| Solubility | Limited aqueous solubility; soluble in dimethyl sulfoxide (B87167) and dimethylformamide. | [1] |

| LogP | 1.06 | [1] |

| Polar Surface Area | 75.96 Ų | [1] |

Experimental Protocols

Synthesis of Deflazacort from this compound

The conversion of this compound to Deflazacort involves the introduction of an acetate (B1210297) group at the C21 position. While specific, detailed industrial protocols are often proprietary, a general synthetic route can be inferred from patent literature. One common method involves the reaction of the 21-hydroxy group (present in the precursor to this compound) with an acetylating agent. A plausible subsequent step to yield Deflazacort from a related 21-halo intermediate is described below.

Reaction: Acetoxylation of a 21-bromo derivative of this compound.

Materials:

-

21-bromo-11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyl oxazoline (B21484) (a derivative of this compound)

-

Potassium acetate

-

Tetrabutylammonium (B224687) iodide (as a phase-transfer catalyst)

-

10% aqueous sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add 21-bromo-11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyl oxazoline (1 equivalent).

-

Add potassium acetate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide (0.01 equivalents) to the vessel.

-

Add acetone as the solvent and stir the mixture.

-

The reaction is monitored for completion (e.g., by TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add chloroform to the mixture and filter to remove any inorganic salts.

-

Wash the collected organic phase three times with 10% aqueous sodium carbonate solution, followed by one wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure Deflazacort.[12]

Visualizations

Caption: Synthetic pathway to Deflazacort highlighting this compound.

Caption: Metabolic activation of Deflazacort to its active form.

References

- 1. Buy this compound | 13649-88-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Deflazacort - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iajps.com [iajps.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Deflazacort. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS No- 13649-88-2 | NA [chemicea.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. CN101418032A - Method for synthesizing deflazacort - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Degradation Profile of 21-Deacetoxy Deflazacort (B1670188)

This technical guide provides a comprehensive overview of the stability and degradation profile of 21-Deacetoxy deflazacort, also known as 21-Desacetyl deflazacort or 21-hydroxy deflazacort. This compound is the principal, pharmacologically active metabolite of the glucocorticoid pro-drug, Deflazacort.[1][2] A thorough understanding of its stability is critical for the development, formulation, and analytical characterization of Deflazacort-based therapeutics.

Metabolic Pathway of Deflazacort

Orally administered Deflazacort is a pharmacologically inert pro-drug that is rapidly and completely converted by plasma esterases to its active metabolite, this compound.[1][2] This active moiety is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive metabolites, with 6β-hydroxy deflazacort being a major one.[1] The majority of these metabolites are then eliminated through the kidneys.[1]

Stability Profile

The stability of this compound is crucial for ensuring the efficacy and safety of the final drug product. Data on its stability in various storage conditions has been compiled from regulatory documents and supplier information.

Storage Stability

The compound exhibits good stability when stored at or below -20°C, both in solid form and as a stock solution.[1][3][4] However, its stability at room temperature is limited.[1] Repeated freeze-thaw cycles should be avoided for solutions to prevent degradation.[3]

| Form | Storage Temperature | Duration | Stability (% Mean Ratio / Note) | Source |

| Solid (Powder) | -20°C | ≥ 4 years | Not specified | [4] |

| In Solution | Room Temperature | 307 days | 93-96% | [1] |

| -20°C | 1 month | Not specified | [2] | |

| -20°C | 91 days | 98.6% | [1] | |

| -80°C | 6 months | Not specified | [2] | |

| Freeze/Thaw | Not specified | 6 Cycles | 83-86% | [1] |

Table 1: Summary of Storage Stability Data for this compound.

Degradation Profile

This compound is not only the active metabolite of Deflazacort but also its primary degradation product under certain stress conditions, particularly hydrolysis.[5][6] Forced degradation studies on the parent drug, Deflazacort, are therefore essential to understand the formation pathways and stability-indicating characteristics of analytical methods.

Forced Degradation Studies

Forced degradation studies expose a drug substance to stress conditions such as acid, base, oxidation, heat, and light, as required by ICH guidelines.[5][7] Deflazacort has been found to be stable under neutral, thermal, and oxidative stress conditions but degrades significantly under acidic, alkaline, and photolytic conditions.[5][7][8]

The most substantial degradation of Deflazacort, leading to the formation of this compound, occurs under basic hydrolysis, which follows first-order kinetics.[9]

| Stress Condition | Reagent / Condition | Time | Result | % Degradation of Deflazacort | Source |

| Acidic Hydrolysis | 0.1 N HCl | Heating at 80°C | Gradual degradation | 8.1% | [5][9] |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Rapid degradation | 97.1% | [5][9] |

| Oxidative Stress | 3% v/v H₂O₂ | 24 days | Stable | Not observed | [5] |

| H₂O₂ | Not specified | Minor degradation | 2.1% | [9] | |

| Thermal Stress | Dry Heat at 50°C | 2 months | Stable | 1.8% | [5][9] |

| Photolytic Stress | UV Light | Not specified | Degradation observed | 1.8% | [5][9] |

| Neutral Hydrolysis | Water | Reflux for 2 days | Stable | Not observed | [5] |

Table 2: Summary of Forced Degradation Studies on Deflazacort.

Experimental Protocols

Detailed and validated analytical methods are necessary to quantify this compound and monitor its stability.

Protocol: Forced Degradation Study Workflow

The following workflow outlines a typical forced degradation study for Deflazacort to generate and analyze its degradation products.

Protocol: Stability-Indicating UPLC Method

This method is suitable for separating Deflazacort from its degradation products, including this compound.[5][7]

-

System: Ultra Performance Liquid Chromatography (UPLC) with UV detection.

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm).[7]

-

Analysis Time: A complete elution of Deflazacort and its degradants is typically achieved within 10 minutes.[5]

-

System Suitability: Parameters such as tailing factor, retention time, and theoretical plates should be monitored as per USP guidelines.[5]

Protocol: Bioanalytical LC-MS/MS Method for Plasma

This method is used for the quantification of this compound in human plasma samples.[1]

-

System: HPLC with a triple quadrupole mass spectrometer (e.g., AB SCIEX API 5000™).[1]

-

Sample Preparation: Protein precipitation of acidified human plasma (EDTA).[1]

-

Internal Standard: d3-21-desacetyl deflazacort.[1]

-

Ionization Source: Electro spray ionization (ESI), positive ion mode.[1]

-

Monitoring Mode: Multiple reaction monitoring (MRM).[1]

Conclusion

This compound is the stable, active metabolite of Deflazacort. Its own stability is robust under refrigerated and frozen conditions, making it suitable for storage as an analytical standard or in formulations designed for long-term use. The primary pathway for its formation as a degradant is through the hydrolysis of the parent drug, Deflazacort, with alkaline conditions being the most significant contributing factor. The experimental protocols and data presented in this guide are essential for any professional involved in the research, development, and quality control of Deflazacort and its related substances.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. USC Repository :: Browsing A. Trabajos de Grado by Subject "21-Desacetyl Deflazacort" [repositorio.usc.edu.co]

Unveiling the Receptor Binding Profile of 21-Deacetoxy Deflazacort's Active Metabolite

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the receptor binding affinity of 21-Deacetoxy deflazacort (B1670188), focusing on its biologically active metabolite, 21-desacetyl deflazacort. Deflazacort, a glucocorticoid, functions as a prodrug and is rapidly converted in the body to 21-desacetyl deflazacort, which is responsible for its therapeutic effects. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to support further research and development in this area.

Core Findings: Receptor Binding Affinity

The primary pharmacological activity of deflazacort is mediated by its active metabolite, 21-desacetyl deflazacort (also known as 21-desDFZ). This metabolite exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GR).

An in vitro study using cytosol from human IM-9 cells (lymphoblastoid B cells) has quantified the binding affinity of 21-desacetyl deflazacort to the human glucocorticoid receptor. The results demonstrate a binding affinity with a Ki of 10 nM and an IC50 of 21 nM.[1] For comparison, the same study showed that prednisolone (B192156), a well-established corticosteroid, exhibited a binding affinity approximately four times higher, with a Ki of 2.4 nM and an IC50 of 4.9 nM.[1] This indicates that while 21-desacetyl deflazacort is a potent binder to the glucocorticoid receptor, its affinity is moderately lower than that of prednisolone.

It is noteworthy that the inactive metabolite of 21-desacetyl deflazacort, 6β-hydroxy-21-desacetyl-deflazacort, displayed minimal binding to the glucocorticoid receptor.[1]

The following table summarizes the quantitative binding affinity data for 21-desacetyl deflazacort and prednisolone to the human glucocorticoid receptor.

| Compound | Cell Line | Receptor Source | Ki (nM) | IC50 (nM) |

| 21-desacetyl deflazacort | IM-9 | Cytosol | 10 | 21 |

| Prednisolone | IM-9 | Cytosol | 2.4 | 4.9 |

Glucocorticoid Receptor Signaling Pathway

The binding of 21-desacetyl deflazacort to the glucocorticoid receptor initiates a cascade of intracellular events that ultimately modulate gene expression. The diagram below illustrates the generally accepted signaling pathway for glucocorticoids.

References

The Unveiling of a Potent Metabolite: An In-depth Technical Guide to the Discovery and Historical Context of 21-Deacetoxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and key scientific data related to 21-Deacetoxy Deflazacort (B1670188), the active metabolite of the corticosteroid deflazacort. This document consolidates critical information on its synthesis, pharmacological activity, and metabolic fate, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core concepts for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Deflazacort, a glucocorticoid, was first patented in 1969 and approved for medical use in 1985.[1] It emerged as an anti-inflammatory and immunosuppressive agent.[1] Central to its therapeutic action is its rapid conversion in the body to its active metabolite, 21-Deacetoxy Deflazacort, also and more formally known as 21-desacetyl deflazacort.[1][2][3] This biotransformation is a pivotal step, as deflazacort itself is an inactive prodrug.[1] The discovery of 21-desacetyl deflazacort was a direct result of early metabolic and pharmacological studies on the parent drug, deflazacort, which aimed to understand its mechanism of action and disposition in the body. While the initial focus was on deflazacort, the significant biological activity of its metabolite quickly became a key aspect of its clinical profile.

The nomenclature "this compound" and "21-desacetyl deflazacort" are often used interchangeably in the literature to refer to this active metabolite.[2][4][5] For clarity and scientific accuracy, this guide will primarily use the term "21-desacetyl deflazacort."

Physicochemical Properties and Synthesis

21-desacetyl deflazacort is a steroid belonging to the class of 21-hydroxysteroids, characterized by a hydroxyl group at the 21-position of the steroid backbone.[6]

Table 1: Physicochemical Properties of 21-desacetyl deflazacort

| Property | Value | Reference |

| Molecular Formula | C23H29NO5 | [2] |

| Molecular Weight | 399.5 g/mol | [2] |

| CAS Number | 13649-57-5 | [2] |

| Synonyms | This compound, 21-hydroxy-deflazacort, L-6,485 | [2][6] |

The synthesis of 21-desacetyl deflazacort is primarily considered in the context of its role as a metabolite of deflazacort. However, its synthesis as a reference standard for analytical and research purposes is crucial. While detailed proprietary synthesis methods are not fully public, the general approach involves the deacetylation of deflazacort.

Pharmacological Activity and Mechanism of Action

The anti-inflammatory and immunosuppressive effects of deflazacort are attributable to its active metabolite, 21-desacetyl deflazacort.[2][3] This metabolite exerts its effects by binding to glucocorticoid receptors (GRs).[7]

Glucocorticoid Receptor Binding

21-desacetyl deflazacort has a high affinity for the glucocorticoid receptor, initiating a cascade of events that lead to the modulation of gene expression.

Table 2: Glucocorticoid Receptor Binding Affinity of 21-desacetyl deflazacort

| Parameter | Value | Cell Line/System | Reference |

| Ki | 10 nM | IM-9 cell cytosol | [8] |

| IC50 | 21 nM | IM-9 cell cytosol | [8] |

The binding of 21-desacetyl deflazacort to the glucocorticoid receptor is the critical first step in its mechanism of action.

Anti-inflammatory and Immunosuppressive Effects

The activation of the glucocorticoid receptor by 21-desacetyl deflazacort leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines. This modulation of gene expression is the basis for its therapeutic effects.

Pharmacokinetics and Metabolism

Deflazacort is rapidly absorbed after oral administration and is quickly converted to 21-desacetyl deflazacort by esterases.[7]

Table 3: Pharmacokinetic Parameters of 21-desacetyl deflazacort in Humans

| Parameter | Value | Condition | Reference |

| Elimination Half-Life | 18 to 36 hours | - | [9] |

| Protein Binding | ~40% | - | [7] |

The active metabolite, 21-desacetyl deflazacort, is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites that are then excreted.[7][9]

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Illustrative Protocol)

This protocol is a generalized representation based on common practices for competitive binding assays.

Objective: To determine the binding affinity (Ki and IC50) of 21-desacetyl deflazacort for the human glucocorticoid receptor.

Materials:

-

IM-9 cell cytosol (as a source of glucocorticoid receptors)

-

Radiolabeled dexamethasone (B1670325) ([³H]-dexamethasone)

-

21-desacetyl deflazacort (test compound)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of 21-desacetyl deflazacort.

-

In a multi-well plate, incubate the IM-9 cell cytosol with a fixed concentration of [³H]-dexamethasone and varying concentrations of 21-desacetyl deflazacort.

-

Include control wells with [³H]-dexamethasone only (total binding) and with [³H]-dexamethasone and a high concentration of unlabeled dexamethasone (non-specific binding).

-

After incubation to reach equilibrium, separate the bound from free radioligand using a method such as filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the concentration of 21-desacetyl deflazacort to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

21-desacetyl deflazacort is the pharmacologically active entity responsible for the therapeutic effects of the prodrug deflazacort. Its discovery was integral to understanding the clinical utility of deflazacort. With a high affinity for the glucocorticoid receptor, it potently mediates anti-inflammatory and immunosuppressive responses. This in-depth guide provides a consolidated resource of its historical context, key quantitative data, and illustrative experimental methodologies to support further research and development in the field of corticosteroid therapy.

References

- 1. Deflazacort - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Human Metabolome Database: Showing metabocard for 21-Desacetyl Deflazacort (HMDB0245604) [hmdb.ca]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. impactfactor.org [impactfactor.org]

21-Deacetoxy deflazacort molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 21-Deacetoxy deflazacort (B1670188), a synthetic corticosteroid and a pivotal intermediate in the synthesis of Deflazacort. This document outlines its core molecular attributes, synthesis pathway, and mechanism of action, presenting the information in a clear and accessible format for technical audiences.

Core Molecular Data

21-Deacetoxy deflazacort is characterized by the following molecular properties:

| Property | Value | Citation |

| Molecular Formula | C23H29NO4 | [1][2] |

| Molecular Weight | 383.48 g/mol | [1] |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | [2] |

| CAS Number | 13649-88-2 | [2] |

Synthesis and Production

This compound is a key intermediate in the manufacturing of Deflazacort, a medication known for its anti-inflammatory and immunosuppressive effects.[1] Modern synthetic approaches have shifted towards more efficient and environmentally conscious methods.

Experimental Synthesis Workflow

Contemporary synthesis strategies often utilize phytosterols, such as stigmasterol (B192456) and sitosterol (B1666911) derived from soybean oil, as cost-effective and sustainable starting materials.[1] While specific industrial protocols are often proprietary, the general workflow involves a multi-step chemical synthesis.

References

A Technical Guide to 21-Deacetoxy deflazacort: Therapeutic Potential and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract: 21-Deacetoxy deflazacort (B1670188) (CAS No: 13649-88-2) is a synthetic glucocorticoid primarily recognized as a key intermediate in the synthesis of Deflazacort, a corticosteroid with established anti-inflammatory and immunosuppressive properties.[1] While direct therapeutic applications of 21-Deacetoxy deflazacort are not extensively documented, its structural relationship to Deflazacort necessitates a thorough understanding of its pharmacological context. This technical guide provides the available data on this compound, complemented by an in-depth analysis of its parent compound, Deflazacort, and its active metabolite, 21-Desacetyl deflazacort. The guide summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key biological and experimental pathways to support further research and development in this area.

Introduction to this compound

This compound is a synthetic corticosteroid characterized by a steroid backbone with specific functional groups that contribute to its biological activity.[1] It is principally known as a precursor in the manufacturing of Deflazacort.[1] Although research into its direct therapeutic use is limited, one preclinical study has demonstrated its activity as a glucocorticoid, showing it induces hepatic gluconeogenesis in adrenalectomized rats at a dose of 0.2 mg/kg.[2] Given the scarcity of direct clinical data, this guide will focus on the established pharmacology of the closely related and clinically significant compounds—Deflazacort and its active metabolite, 21-Desacetyl deflazacort—to provide a comprehensive framework for researchers.

Deflazacort itself is an inactive prodrug that is rapidly metabolized by plasma esterases to its active form, 21-Desacetyl deflazacort (21-desDFZ), which is responsible for its therapeutic effects.[3][4][5] Therefore, understanding the mechanism of action, pharmacokinetics, and clinical efficacy of Deflazacort and 21-desDFZ is critical for evaluating the potential of its precursors and related metabolites.

Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action for these corticosteroids involves the glucocorticoid receptor (GR).[5] As a member of this class, this compound is understood to exert its effects through this pathway.[1] The active metabolite of Deflazacort, 21-desDFZ, binds to the human glucocorticoid receptor with a high affinity (Ki of 10 nM).[6]

The process is as follows:

-

Binding: The corticosteroid penetrates the cell membrane and binds to the GR in the cytoplasm.[5]

-

Translocation: This binding event causes a conformational change in the receptor, which then translocates into the nucleus.[5]

-

Gene Modulation: Inside the nucleus, the steroid-receptor complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[5] This interaction modulates the transcription of various genes, leading to:

-

Upregulation of Anti-inflammatory Proteins: Increased production of proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]

-

Downregulation of Pro-inflammatory Cytokines: Suppression of the expression of cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[5]

-

These actions collectively result in potent anti-inflammatory and immunosuppressive effects.[1][3]

Pharmacokinetics of Deflazacort and 21-Desacetyl deflazacort

Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 21-Desacetyl deflazacort (21-desDFZ).[5][7] The pharmacokinetic properties of 21-desDFZ are central to the drug's clinical profile.

-

Absorption: After oral administration, Deflazacort is well-absorbed and quickly converted to 21-desDFZ, reaching a median peak plasma concentration (Tmax) in about 1 hour.[3][7] Food does not significantly affect the extent of absorption but may slightly decrease the rate.[7][8]

-

Distribution: The plasma protein binding of 21-desDFZ is approximately 40%.[3][7][9]

-

Metabolism: Deflazacort is converted to 21-desDFZ by plasma esterases. 21-desDFZ is further metabolized by the cytochrome P450 enzyme CYP3A4 into inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort.[3][7][10]

-

Elimination: The mean terminal elimination half-life of 21-desDFZ ranges from 1.1 to 3 hours.[7][9][11] About 70% of the administered dose is excreted in the urine, with the remainder eliminated in the feces.[9]

Data from a single-dose, dose-proportionality study.

| Dose of Deflazacort | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | T½ (hours) |

| 3 mg | 10.4 ± 5.0 | 38.5 ± 37.1 | - |

| 6 mg | 19.8 ± 7.5 | 64.9 ± 20.8 | 1.9 ± 0.5 |

| 36 mg | 132.6 ± 52.5 | 411.7 ± 148.5 | 2.4 ± 1.5 |

| (Source: Journal of Clinical Pharmacology[11]) |

Potential Therapeutic Applications and Clinical Data (from Deflazacort Studies)

Deflazacort is approved for treating Duchenne muscular dystrophy (DMD) and is used for a wide range of other inflammatory and autoimmune conditions.[4][12] Clinical studies have demonstrated its efficacy, often in comparison to other corticosteroids like prednisone (B1679067).

DMD is a primary indication for Deflazacort.[13] Clinical trials have shown that it can preserve muscle strength and delay disease progression.[14][15] A meta-analysis of two large clinical trials compared the functional outcomes of patients on Deflazacort versus those on prednisone/prednisolone over 48 weeks.

Adjusted mean difference in decline over 48 weeks (Deflazacort favored).

| Functional Measure | Lower Decline with Deflazacort | 95% Confidence Interval |

| 6-Minute Walk Distance (6MWD) | 28.3 meters | 5.7, 50.9 |

| Time to Rise from Supine | 2.9 seconds | 0.9, 4.9 |

| Time for 4-Stair Climb | 2.3 seconds | 0.5, 4.1 |

| North Star Ambulatory Assessment | 2.9 points | 0.1, 5.8 |

| (Source: Muscle & Nerve[16]) |

Deflazacort's anti-inflammatory and immunosuppressive effects make it useful in various conditions, including:

-

Rheumatoid arthritis and other rheumatic diseases[12]

-

Asthma and allergic states[12]

-

Nephrotic syndrome[4]

-

Systemic lupus erythematosus[4]

-

Ulcerative colitis and Crohn's disease[4]

Studies suggest the relative anti-inflammatory potency of Deflazacort to prednisone is approximately 0.7-0.9 to 1, meaning about 7.5 mg of Deflazacort is equivalent to 5 mg of prednisone.[4][9] However, this ratio can vary depending on the condition being treated.[12]

Experimental Protocols

This section details methodologies relevant to the study of this compound and related compounds.

Based on methodologies for quantifying 21-desacetyl deflazacort in plasma.

-

Sample Collection: Collect serial plasma samples from subjects at predetermined time points following oral administration of the parent drug.[8]

-

Sample Preparation:

-

To a 1 mL plasma sample, add an internal standard.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of methylene (B1212753) chloride and ether).

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatography:

-

System: High-Performance Liquid Chromatography (HPLC).[8][11]

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or a suitable buffer.

-

Detection: UV detection at an appropriate wavelength (e.g., 245-254 nm).[17]

-

-

Quantification: Construct a standard curve using known concentrations of the analyte. Calculate the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[11]

Based on a competitive binding assay using rat tissues.

-

Cytosol Preparation:

-

Binding Reaction:

-

In incubation tubes, combine the cytosol preparation with a fixed concentration of a radiolabeled glucocorticoid, such as [3H]dexamethasone.

-

Add varying concentrations of the unlabeled competitor compound (e.g., 21-desacetyl deflazacort or prednisolone).[18]

-

Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a charcoal-dextran suspension to each tube to adsorb the unbound radioligand.

-

Centrifuge the tubes to pellet the charcoal. The supernatant will contain the radioligand bound to the receptor.

-

-

Quantification:

-

Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting.

-

Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 (the concentration of the competitor that inhibits 50% of the specific [3H]dexamethasone binding).[18]

-

Based on studies in rats and mice.[19]

-

Passive Cutaneous Anaphylaxis (PCA) in Rats:

-

Sensitize rats by intradermally injecting anti-DNP-As IgE serum.

-

After 48 hours, orally administer the test compound (e.g., Deflazacort, 21-desacetyl-deflazacort, or vehicle).

-

After 1 hour, intravenously challenge the rats with an antigen (DNP-As) mixed with Evans blue dye.

-

After 30 minutes, sacrifice the animals and measure the diameter and intensity of the blue spot at the injection site to quantify the allergic reaction.

-

-

Arthus Reaction in Mice:

-

Actively sensitize mice by injecting bovine serum albumin (BSA) with complete Freund's adjuvant.

-

Two weeks later, orally administer the test compound.

-

After 1 hour, induce the Arthus reaction by injecting BSA into the footpad.

-

Measure the swelling (edema) of the footpad at various time points (e.g., 2, 4, 6 hours) post-challenge to assess the inhibitory effect of the compound.

-

Conclusion and Future Directions

This compound is a compound of interest primarily due to its role as a direct precursor to Deflazacort. While data on its independent biological activity is sparse, its structural similarity to clinically proven corticosteroids suggests it possesses glucocorticoid properties, as evidenced by preclinical findings.[2] For drug development professionals and researchers, the value of this compound currently lies in its function as a research tool and synthetic intermediate.[1]

Future research should aim to characterize the specific pharmacological profile of this compound directly. Key areas of investigation could include:

-

Receptor Binding Affinity: Determining its binding affinity for the glucocorticoid receptor in comparison to 21-desacetyl deflazacort.

-

In Vivo Potency: Assessing its anti-inflammatory and immunosuppressive potency in established animal models.

-

Pharmacokinetics: Characterizing its absorption, distribution, metabolism, and excretion profile to understand if it acts as a prodrug itself.

A more complete understanding of this compound will clarify its potential and provide a more robust foundation for the development of next-generation corticosteroid therapies.

References

- 1. Buy this compound | 13649-88-2 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. drugs.com [drugs.com]

- 4. Deflazacort - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The effect of food on the relative bioavailability of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. Efficacy and safety of deflazacort vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. Deflazacort vs prednisone treatment for Duchenne muscular dystrophy: A meta‐analysis of disease progression rates in recent multicenter clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. USC Repository :: Browsing A. Trabajos de Grado by Subject "21-Desacetil Deflazacort" [repositorio.usc.edu.co]

- 18. researchgate.net [researchgate.net]

- 19. Acute effects of deflazacort and its metabolite 21-desacetyl-deflazacort on allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 21-Deacetoxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deacetoxy deflazacort (B1670188), a key metabolite of the corticosteroid deflazacort, plays a crucial role in the pharmacological activity of its parent drug. Deflazacort is an inactive prodrug that is rapidly converted to its active metabolite, 21-desacetyl deflazacort (the same as 21-Deacetoxy deflazacort), by plasma esterases following administration.[1][2] A thorough understanding of the physicochemical properties of this active metabolite is essential for drug development, quality control, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound, including detailed experimental protocols and a visualization of its metabolic pathway.

While specific, publicly available quantitative spectral data for this compound is limited, this guide presents the expected spectral characteristics based on the known structure of the molecule and general principles of spectroscopy for corticosteroid compounds. The information herein is intended to serve as a valuable resource for researchers in the field.

Chemical Structure

Chemical Name: (11β,16β)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione CAS Number: 13649-88-2 Molecular Formula: C₂₃H₂₉NO₄ Molecular Weight: 383.48 g/mol [3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide characteristic signals for the steroid backbone and its substituents.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | 6.0 - 6.2 | d | Olefinic proton on the A-ring. |

| H-2 | 7.2 - 7.4 | d | Olefinic proton on the A-ring. |

| H-4 | ~6.3 | s | Olefinic proton on the A-ring. |

| H-6 | 2.3 - 2.5 | m | |

| H-11 | ~4.5 | br s | Proton attached to the carbon bearing the hydroxyl group. |

| H-16 | 4.8 - 5.0 | m | Proton on the oxazole-fused ring. |

| H-18 (CH₃) | 0.8 - 1.0 | s | Angular methyl group. |

| H-19 (CH₃) | 1.2 - 1.4 | s | Angular methyl group. |

| H-21 (CH₃) | 2.1 - 2.3 | s | Acetyl methyl group of the ketone at C-20. |

| Oxazole-CH₃ | 2.3 - 2.5 | s | Methyl group on the oxazoline (B21484) ring. |

| Other Protons | 1.0 - 2.8 | m | Complex multiplets from the steroid backbone. |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 (C=O) | 185 - 187 | Ketone carbonyl in the A-ring. |

| C-20 (C=O) | 208 - 212 | Ketone carbonyl in the side chain. |

| C-1, C-2, C-4, C-5 | 120 - 170 | Olefinic carbons in the A-ring. |

| C-17, C-16 | 90 - 110 | Carbons of the oxazole-fused ring. |

| C-11 (C-OH) | 68 - 72 | Carbon bearing the hydroxyl group. |

| C-18 (CH₃) | 15 - 20 | Angular methyl group. |

| C-19 (CH₃) | 20 - 25 | Angular methyl group. |

| C-21 (CH₃) | 25 - 30 | Acetyl methyl group. |

| Oxazole-CH₃ | 10 - 15 | Methyl group on the oxazoline ring. |

| Other Carbons | 20 - 60 | Aliphatic carbons of the steroid backbone. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its ketone, hydroxyl, and olefinic groups.

Table 3: Expected FT-IR Absorption Bands for this compound (KBr Pellet)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Strong, broad |

| C-H (alkane) | 2850 - 3000 | Medium |

| C=O (ketone, C-20) | 1705 - 1725 | Strong |

| C=O (ketone, C-3) | 1650 - 1670 | Strong |

| C=C (alkene) | 1600 - 1680 | Medium |

| C-O (hydroxyl) | 1000 - 1260 | Strong |

| C-N (oxazoline) | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electrospray ionization (ESI) in positive mode is a common technique.

Table 4: Expected Mass Spectrometry Data for this compound (ESI+)

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 384.21 | Protonated molecular ion. |

| [M+Na]⁺ | 406.19 | Sodium adduct. |

| Key Fragment Ions | Varies | Fragmentation would likely involve losses of water (H₂O) from the hydroxyl group, and cleavage of the side chain and rings of the steroid backbone. |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not explicitly published. However, based on standard methodologies for corticosteroids and related steroidal compounds, the following protocols can be applied.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.